N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-3-(4-chloro-1H-pyrazol-1-yl)propanamide
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Overview
Description
N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANAMIDE is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANAMIDE typically involves multiple steps, starting from commercially available precursors. The key steps include the formation of the bicyclic structure, followed by the introduction of the pyrazole ring and the final amide formation. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The process is designed to minimize waste and reduce production costs while maintaining high standards of safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N~1~-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N1-(1-BICYCLO[2.2.1]HEPT-2-YLETHYL)-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)butanamide
- N-(1-bicyclo[2.2.1]hept-2-ylethyl)-2,4-dinitrobenzamide
Uniqueness
N~1~-(1-BICYCLO[221]HEPT-2-YLETHYL)-3-(4-CHLORO-1H-PYRAZOL-1-YL)PROPANAMIDE is unique due to the presence of both a bicyclic structure and a pyrazole ring, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C15H22ClN3O |
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Molecular Weight |
295.81 g/mol |
IUPAC Name |
N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-3-(4-chloropyrazol-1-yl)propanamide |
InChI |
InChI=1S/C15H22ClN3O/c1-10(14-7-11-2-3-12(14)6-11)18-15(20)4-5-19-9-13(16)8-17-19/h8-12,14H,2-7H2,1H3,(H,18,20) |
InChI Key |
DFNKOSSFQZBMQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC2CCC1C2)NC(=O)CCN3C=C(C=N3)Cl |
Origin of Product |
United States |
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